molecular formula C19H13ClFN3O5 B2449060 N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-45-9

N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2449060
M. Wt: 417.78
InChI Key: KZGAIPBVWRJCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O5 and its molecular weight is 417.78. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors. These compounds, through specific structural modifications, have shown improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. One notable analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating the compound's potential as a therapeutic agent in cancer treatment. This research underscores the significance of structural design in developing selective kinase inhibitors with favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).

Advanced Polymeric Materials

The compound's structural motif is analogous to those used in the synthesis of aromatic polyamides and polyimides, showcasing its potential application in the field of polymer science. These polymers, derived from similar dihydropyridine derivatives, exhibit remarkable solubility in polar solvents, high glass transition temperatures, and thermal stability. Such characteristics are crucial for producing transparent, flexible, and tough films, which can be utilized in various high-performance materials. The research into these polymers not only explores their inherent properties but also provides insights into their potential applications in advanced technologies and materials science (Chin‐Ping Yang et al., 1999).

Molecular Structures and Interactions

The study of N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds extends to their molecular structures and interactions. Research in this area focuses on the synthesis, characterization, and crystal structure analysis of these compounds. Such studies are fundamental in understanding the molecular basis of their reactivity, interactions, and potential applications in medicinal chemistry and material science. For example, the detailed examination of diflunisal carboxamides, compounds with structural similarities, contributes to our knowledge of their packing and stabilization in the solid state, which is essential for designing compounds with desired physical and chemical properties (Guang-xiang Zhong et al., 2010).

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O5/c20-16-10-14(24(27)28)7-8-17(16)22-18(25)15-2-1-9-23(19(15)26)29-11-12-3-5-13(21)6-4-12/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGAIPBVWRJCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

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